{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of {2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .
Scientific Research Applications
{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic materials and polymers.
Mechanism of Action
The mechanism by which {2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid exerts its effects is primarily through its role as a boronic acid reagent. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Fluorophenylboronic acid
- Diethylaminomethylphenylboronic acid
Uniqueness
{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid is unique due to the presence of both a diethylamino group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
[2-(diethylaminomethyl)-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-10(12(15)16)6-5-7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBHDUWPTWXAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)CN(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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